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These application notes provide a detailed overview and experimental protocols for the

purification of antibody-drug conjugates (ADCs), a critical step in their manufacturing process to

ensure safety, efficacy, and homogeneity. The complex nature of ADCs, consisting of a

monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug, presents

unique purification challenges.[1] This document outlines the most common and effective

purification techniques, including chromatography and membrane filtration methods, to remove

process-related impurities such as unconjugated antibodies, free drug-linker, aggregates, and

organic solvents.[2][3]

Introduction to ADC Purification Challenges
The conjugation process results in a heterogeneous mixture containing the desired ADC with a

specific drug-to-antibody ratio (DAR), as well as various impurities.[3] Key quality attributes that

must be controlled during purification include the average DAR, the distribution of different DAR

species, and the removal of aggregates and residual free drug.[3] The addition of hydrophobic

drug-linkers can increase the propensity for aggregation and alter the physicochemical

properties of the antibody, necessitating specialized purification strategies.[2]
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A multi-step purification strategy is often employed to achieve the high purity required for

therapeutic ADCs. This typically involves a capture step, followed by one or more polishing

steps. The primary methods discussed in these notes are:

Protein A Affinity Chromatography: Primarily used for the initial capture of the antibody-based

components from the crude conjugation mixture.

Size Exclusion Chromatography (SEC): A polishing step to remove aggregates and for buffer

exchange.

Ion Exchange Chromatography (IEX): Used to separate ADCs based on charge variants.

Hydrophobic Interaction Chromatography (HIC): A high-resolution polishing step to separate

ADC species with different DARs.

Ultrafiltration/Diafiltration (UF/DF): A membrane-based method for buffer exchange,

desalting, and removal of small molecule impurities.

Section 1: Protein A Affinity Chromatography
Protein A chromatography is a robust capture step that utilizes the high affinity of Protein A for

the Fc region of IgG antibodies.[4] This method effectively separates antibody-containing

species from non-antibody components in the conjugation reaction mixture.

Experimental Protocol: Protein A Chromatography
Objective: To capture the ADC and remove process-related impurities from the initial

conjugation reaction mixture.

Materials:

Protein A chromatography column

Chromatography system (e.g., FPLC)

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[5]
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Neutralization Buffer: 1 M Tris-HCl, pH 8.5[5]

0.45 µm filter

Procedure:

Sample Preparation: Clarify the crude ADC conjugation mixture by passing it through a 0.45

µm filter to remove any particulate matter. Dilute the sample at least 1:1 with Binding Buffer

to ensure optimal pH and ionic strength for binding.[5]

Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of

Binding Buffer.

Sample Loading: Load the prepared sample onto the column at a flow rate recommended by

the column manufacturer.

Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.

Elution: Elute the bound ADC using 5-10 CVs of Elution Buffer. Collect fractions of 0.5-1.0

mL.

Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume

of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate) to raise the pH and prevent acid-

induced aggregation.[5]

Pool Fractions: Analyze the fractions for protein content (e.g., by measuring absorbance at

280 nm) and pool the fractions containing the purified ADC.

Workflow for Protein A Affinity Chromatography

Protein A Chromatography Workflow

Start: Crude ADC Mixture
Sample Preparation
(Filtration & Dilution)

Column Equilibration
(Binding Buffer)

Sample Loading
Wash

(Binding Buffer)
Elution

(Low pH Elution Buffer)
Neutralization
(Tris Buffer)

End: Purified ADC Pool
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Protein A Chromatography Workflow Diagram

Section 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6] It is a common polishing

step in ADC purification to remove high molecular weight species (aggregates) and low

molecular weight impurities. It is also frequently used for buffer exchange.[2]

Experimental Protocol: Size Exclusion Chromatography
Objective: To remove aggregates and exchange the buffer of the partially purified ADC.

Materials:

Size Exclusion Chromatography column (e.g., Sephacryl S-300 HR)[2]

Chromatography system (e.g., HPLC or FPLC)

Mobile Phase/Equilibration Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[2]

0.22 µm filter

Procedure:

System and Column Preparation: Ensure the chromatography system and column are

thoroughly cleaned and equilibrated.

Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired Mobile

Phase at the intended flow rate.

Sample Preparation: Filter the ADC sample through a 0.22 µm filter. The sample volume

should not exceed 2-5% of the total column volume for optimal resolution.

Sample Injection: Inject the prepared sample onto the column.

Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. The larger

molecules (aggregates) will elute first, followed by the ADC monomer, and then smaller

molecules.
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Fraction Collection: Collect fractions across the elution profile.

Analysis and Pooling: Analyze the fractions by UV absorbance at 280 nm. Pool the fractions

corresponding to the monomeric ADC peak.

Workflow for Size Exclusion Chromatography

Size Exclusion Chromatography Workflow

Start: Partially Purified ADC
Sample Preparation

(Filtration)
Column Equilibration

(Mobile Phase)
Sample Injection Isocratic Elution

Fraction Collection
(Aggregates, Monomer, Fragments)

End: Monomeric ADC
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Size Exclusion Chromatography Workflow Diagram

Section 3: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[7] For ADCs, cation exchange

chromatography (CEX) is often used to remove aggregates and can also provide some

separation of different DAR species, although HIC is generally more effective for the latter.[8][9]

Experimental Protocol: Cation Exchange
Chromatography (Bind-and-Elute Mode)
Objective: To remove aggregates and other impurities from the ADC sample.

Materials:

Cation Exchange column

Chromatography system

Equilibration/Buffer A: 90 mM Sodium Acetate-Acetic Acid, pH 5.0[8]

Elution/Buffer B: 400 mM Sodium Acetate-Acetic Acid, pH 5.0[8]
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0.22 µm filter

Procedure:

Sample Preparation: The ADC sample should be in a low ionic strength buffer at a pH below

its isoelectric point (pI) to ensure binding to the cation exchange resin. Buffer exchange may

be necessary. Filter the sample through a 0.22 µm filter.

Column Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.

Sample Loading: Load the prepared sample onto the column.

Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to

baseline, indicating the removal of unbound impurities.

Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs.

[8] Alternatively, a step gradient can be used.

Fraction Collection: Collect fractions throughout the gradient.

Analysis and Pooling: Analyze the fractions for the target ADC and pool the relevant

fractions.

Workflow for Ion Exchange Chromatography

Ion Exchange Chromatography Workflow

Start: ADC Sample
Sample Preparation

(Buffer Exchange & Filtration)
Column Equilibration

(Low Salt Buffer)
Sample Loading

Wash
(Low Salt Buffer)

Elution
(Salt Gradient)

Fraction Collection End: Purified ADC
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Ion Exchange Chromatography Workflow Diagram
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Section 4: Hydrophobic Interaction Chromatography
(HIC)
HIC separates molecules based on their hydrophobicity.[10] The conjugation of hydrophobic

drug-linkers to the antibody increases its overall hydrophobicity in a manner that correlates with

the DAR. This allows HIC to be a powerful tool for separating ADC species with different DARs.

[11]

Experimental Protocol: Hydrophobic Interaction
Chromatography
Objective: To separate ADC species based on their drug-to-antibody ratio.

Materials:

HIC column (e.g., Phenyl-based resin)

Chromatography system

Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0

Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

0.22 µm filter

Procedure:

Sample Preparation: Dilute the ADC sample with Buffer A to achieve the desired salt

concentration for binding (e.g., 1:1 dilution). Filter the sample through a 0.22 µm filter.

Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Buffer A.

Sample Loading: Load the prepared sample onto the column.

Elution: Elute the bound ADCs using a linear gradient from 100% Buffer A to 100% Buffer B.

Species with lower DARs (less hydrophobic) will elute earlier in the gradient, while higher

DAR species (more hydrophobic) will elute later.
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Fraction Collection: Collect fractions across the gradient.

Analysis and Pooling: Analyze the fractions using an appropriate method (e.g., HIC-HPLC,

mass spectrometry) to determine the DAR of each fraction. Pool the fractions containing the

desired DAR species.

Workflow for Hydrophobic Interaction Chromatography

Hydrophobic Interaction Chromatography Workflow

Start: ADC Mixture
Sample Preparation

(Add High Salt Buffer)
Column Equilibration

(High Salt Buffer)
Sample Loading

Elution
(Decreasing Salt Gradient)

Fraction Collection
(Separated by DAR)

End: ADC with Target DAR

Click to download full resolution via product page

Hydrophobic Interaction Chromatography Workflow Diagram

Section 5: Ultrafiltration/Diafiltration (UF/DF)
UF/DF is a membrane-based separation technique used for buffer exchange, desalting, and

removing small molecule impurities like residual drug-linker and organic solvents.[12][13] It

utilizes tangential flow filtration (TFF) to minimize membrane fouling.[13]

Experimental Protocol: Ultrafiltration/Diafiltration
Objective: To exchange the buffer and remove small molecule impurities from the ADC solution.

Materials:

Tangential Flow Filtration (TFF) system with a reservoir and pump

UF/DF membrane cassette (e.g., 30 kDa MWCO)

Diafiltration Buffer: The final desired formulation buffer for the ADC.

Procedure:
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System Setup and Flushing: Install the UF/DF membrane cassette into the TFF system.

Flush the system with water and then with the Diafiltration Buffer to remove any storage

solutions and to wet the membrane.

Initial Concentration (Optional): If the initial ADC solution is dilute, it can be concentrated via

ultrafiltration by recirculating the retentate while allowing the permeate to be removed.

Diafiltration: Add the Diafiltration Buffer to the retentate at the same rate that permeate is

being removed. This maintains a constant volume in the retentate while exchanging the

buffer. Typically, 5-10 diavolumes are required for efficient buffer exchange.

Final Concentration: After diafiltration, concentrate the ADC solution to the desired final

concentration by continuing ultrafiltration without adding more buffer.

Recovery: Recover the concentrated and purified ADC from the system.

Workflow for Ultrafiltration/Diafiltration

Ultrafiltration/Diafiltration Workflow

Start: ADC Solution
Initial Concentration

(Optional)
Diafiltration

(Buffer Exchange)
Final Concentration Product Recovery End: Formulated ADC

Click to download full resolution via product page

Ultrafiltration/Diafiltration Workflow Diagram

Data Presentation: Comparison of Purification
Methods
The performance of each purification method can be evaluated based on several key metrics.

The following tables summarize representative data from the literature. It is important to note

that performance is highly dependent on the specific ADC, linker-drug, and process conditions.
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Purification
Method

Typical
Yield (%)

Purity (%
Monomer)

Final
Average
DAR

Key
Impurities
Removed

Reference

Protein A +

SEC
>80% >95-99%

Not

significantly

altered

Host cell

proteins,

DNA,

aggregates,

fragments

[2][5]

CEX-HIC

(Tandem)
80% >99%

1.94 (from

1.68)

Aggregates,

undesired

DAR species,

free payload

[3]

HIC >60% >96.5%
Homogenized

to target DAR

Undesired

DAR species
[14]

UF/DF 91-98% >98% Not altered

Small

molecules

(free drug,

solvents),

buffer salts

[13]

Note: The data presented are from different studies and may not be directly comparable due to

variations in the ADC constructs and analytical methods used.

Conclusion
The purification of antibody-drug conjugates is a multi-faceted process that requires a

combination of chromatographic and filtration techniques to achieve the desired product quality.

The choice and sequence of purification steps depend on the specific characteristics of the

ADC and the impurities to be removed. The protocols and data presented in these application

notes provide a foundation for developing robust and efficient purification processes for this

important class of biotherapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393823#purification-methods-for-antibody-drug-
conjugates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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